1-Phenyl-1-phenoxy-2-propene
Description
1-Phenyl-1-phenoxy-2-propene (CAS: 138621-80-4) is an organic compound with the molecular formula C₁₅H₁₄O and an average molecular weight of 210.276 g/mol . It features a propenyl backbone substituted with phenyl and phenoxy groups at the 1-position. This compound is part of the allyl ether family and is structurally related to styrenes and aromatic ethers. The compound lacks defined stereocenters, suggesting it exists as a racemic mixture or planar structure .
Properties
CAS No. |
138621-80-4 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-phenoxyprop-2-enylbenzene |
InChI |
InChI=1S/C15H14O/c1-2-15(13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h2-12,15H,1H2 |
InChI Key |
MNAOAMBRWJXLQM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogs
Phenyl-2-nitropropene (β-Methyl-β-Nitrostyrene)
- Molecular Formula: C₉H₉NO₂
- Molecular Weight : 163.2 g/mol
- Key Differences: Replaces the phenoxy group with a nitro (-NO₂) group. The nitro group is electron-withdrawing, enhancing reactivity in electrophilic substitutions compared to the electron-rich phenoxy ether .
- Applications: Used as a fine chemical intermediate. Its nitro group makes it a precursor in explosives or pharmaceuticals, contrasting with the ether-based applications of 1-phenyl-1-phenoxy-2-propene .
1-Phenylprop-2-en-1-one
- Molecular Formula : C₉H₈O
- Molecular Weight : 132.16 g/mol
- Key Differences : Features a ketone (-C=O) group instead of an ether (-O-). This increases polarity and susceptibility to nucleophilic attacks .
- Safety Profile : Requires stringent handling (e.g., eye and skin protection) due to higher acute toxicity compared to ethers .
1,2-Diphenylpropene (α-Methylstilbene)
- Molecular Formula : C₁₅H₁₄
- Molecular Weight : 194.28 g/mol
- Key Differences: Lacks the oxygen atom present in this compound, resulting in lower polarity and higher hydrophobicity. The double bond in diphenylpropene enhances conjugation, affecting UV absorption properties .
Thermodynamic and Physical Properties
| Compound | ΔfH (kJ/mol) | Boiling Point (°C) | Polarity |
|---|---|---|---|
| This compound | Not Available | Not Available | Moderate (ether) |
| Phenyl vinyl ether | -26.2 | ~150 (est.) | Moderate |
| Phenylsuccinic acid | -841.0 | Not Available | High (carboxylic acid) |
- Insights: The phenoxy group in this compound contributes to moderate polarity, similar to phenyl vinyl ether. However, carboxylic acid derivatives (e.g., phenylsuccinic acid) exhibit significantly higher polarity and stability due to hydrogen bonding .
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